molecular formula C9H21ClN2O2 B6313472 N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride CAS No. 202207-84-9

N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride

Cat. No. B6313472
CAS RN: 202207-84-9
M. Wt: 224.73 g/mol
InChI Key: NLEJCWJVACWQES-UHFFFAOYSA-N
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Description

“N-t-Butyloxycarbonyl-N,N’-dimethyl-1,2-ethylenediamine hydrochloride” is a chemical compound with the molecular formula C9H20N2O2.HCl . It is also known as Boc-DMEDA HCl. The compound is a white crystalline powder.


Molecular Structure Analysis

The molecular weight of “N-t-Butyloxycarbonyl-N,N’-dimethyl-1,2-ethylenediamine hydrochloride” is 224.73 g/mol . The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .


Physical And Chemical Properties Analysis

The compound is a white crystalline powder. It has a molecular weight of 224.73 g/mol . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

N1-BOC 1,2-dimethyl-ethylenediamine, HCl: is widely used in the synthesis of various pharmaceutical compounds. Its role as a protected form of ethylenediamine allows for selective reactions in complex organic syntheses. The BOC group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis .

Development of Peptide Sequences

In peptide synthesis, N1-BOC 1,2-dimethyl-ethylenediamine, HCl can be utilized to introduce BOC-protected amine ends to the peptide chains. This is crucial for the stability and regulation of the peptide sequence during synthesis and can be deprotected under mild acidic conditions .

Material Science Research

This compound finds applications in material science, particularly in the development of novel polymeric materials. The amine functionality of N1-BOC 1,2-dimethyl-ethylenediamine, HCl can react with various monomers or pre-polymers, leading to new materials with potential industrial applications .

Chemical Synthesis Intermediates

As an intermediate in chemical synthesis, N1-BOC 1,2-dimethyl-ethylenediamine, HCl is involved in the production of more complex molecules. Its protected amine groups provide a versatile handle for further functionalization in multi-step synthetic routes .

Analytical Chemistry

In analytical chemistry, N1-BOC 1,2-dimethyl-ethylenediamine, HCl can be used as a standard or reagent in chromatographic techniques to help identify or quantify other compounds, thanks to its well-defined properties and stability .

Catalyst and Ligand Synthesis

The compound serves as a starting material for the synthesis of catalysts and ligands used in various chemical reactions. The ability to introduce nitrogen-containing ligands into catalyst systems can enhance reaction efficiency and selectivity .

Mechanism of Action

Mode of Action

The mode of action of N1-BOC 1,2-dimethyl-ethylenediamine, HCl is also not well-studied. As a derivative of ethylenediamine, it may interact with biological molecules through its amine groups. The BOC group (tert-butyloxycarbonyl) is a common protecting group in organic synthesis, particularly in the synthesis of peptides . It could be speculated that the BOC group in this compound might be removed under certain conditions, allowing the ethylenediamine moiety to interact with its targets.

Pharmacokinetics

It is known that the compound is soluble in methanol and chloroform, and slightly miscible with water This suggests that the compound might have good bioavailability

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound might be sensitive to oxygen and temperature.

properties

IUPAC Name

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11(5)7-6-10-4;/h10H,6-7H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEJCWJVACWQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-BOC 1,2-dimethyl-ethylenediamine, HCl

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